

Application Notes and Protocols for Intracellular Antibody Delivery Using Streptolysin O

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Streptol*

Cat. No.: *B1238324*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of antibodies into living cells is a powerful technique for studying intracellular processes, validating therapeutic targets, and developing novel drug modalities. **Streptolysin O** (SLO), a pore-forming toxin produced by *Streptococcus pyogenes*, provides an effective method for the transient permeabilization of the plasma membrane, allowing for the delivery of macromolecules such as antibodies into the cytoplasm.^{[1][2]} This document provides detailed application notes and protocols for the use of SLO in intracellular antibody delivery.

SLO monomers bind to cholesterol in the cell membrane and subsequently oligomerize to form large pores, with diameters that can reach up to 35 nm.^[2] This process allows for the passive diffusion of molecules, including antibodies (typically ~150 kDa), into the cell.^[3] A key advantage of this technique is that the pores can be resealed in a Ca^{2+} -dependent manner, allowing for the recovery of viable cells with the introduced antibody localized intracellularly.^{[2][4]}

Data Presentation

Table 1: Optimal Streptolysin O Concentrations for Antibody Delivery in Various Cell Lines

Cell Line	Adherent/ Suspension	Recomm ended SLO Concentr ation	Incubatio n Time (minutes)	Expected Permeabi lization Efficiency	Expected Viability	Referenc e
HeLa	Adherent	100 - 200 U/mL	10	>85%	>90%	[5]
CHO-K1	Adherent	100 - 200 U/mL	7 - 10	>75%	~95%	[5]
COS-7	Adherent	100 - 200 U/mL	10	>85%	>90%	[5]
U2OS	Adherent	100 - 200 U/mL	10	>85%	>90%	[5]
HCT116	Adherent	100 - 200 U/mL	10	>50% at 100 U/mL	>90%	[5]
THP-1	Suspensio n	20 ng/mL	10	~80%	~63% recovery	[4]
Primary Mouse T Lymphocyt es	Suspensio n	Titration required	15	>85%	Dependent on recovery time	[6]

Note: The optimal SLO concentration is highly dependent on the specific cell type, cell density, and the purity of the SLO preparation. It is crucial to perform a titration experiment for each new cell line and batch of SLO.[2][5]

Experimental Protocols

Protocol 1: Optimization of Streptolysin O Concentration

This protocol describes the essential first step of determining the optimal SLO concentration for achieving high permeabilization efficiency while maintaining cell viability.

Materials:

- Adherent or suspension cells of interest
- Complete cell culture medium
- Dulbecco's Phosphate-Buffered Saline (DPBS) with 1 mM MgCl₂
- **Streptolysin O (SLO)** stock solution
- Reducing agent (e.g., 0.5 M TCEP or 10 mM DTT)
- Fluorescently labeled dextran (e.g., 10 kDa FITC-dextran) or a fluorescently labeled control antibody
- Propidium Iodide (PI) or DAPI for viability assessment
- 96-well plate or other suitable culture vessels
- Fluorescence microscope or flow cytometer

Procedure:

- Cell Preparation: Plate cells to achieve 80-100% confluence for adherent cells or a concentration of 1×10^6 cells/mL for suspension cells on the day of the experiment.
- SLO Activation: Thaw an aliquot of SLO stock solution and activate it by adding a reducing agent (e.g., 0.2 μ L of 0.5 M TCEP to 10 μ L of SLO stock). Incubate at 37°C for 20 minutes. [\[5\]](#)
- SLO Dilution Series: Prepare a series of SLO dilutions in DPBS with 1 mM MgCl₂. A typical starting range is 0 to 200 U/mL. [\[5\]](#)
- Cell Treatment:
 - For adherent cells, wash three times with DPBS.
 - For suspension cells, pellet and resuspend in DPBS.

- Add 100 µL of each SLO dilution to the cells and incubate at 37°C for 10 minutes.[5]
- Permeabilization Assessment:
 - After SLO incubation, wash the cells three times with DPBS + 1 mM MgCl₂.
 - Add the fluorescent marker (e.g., FITC-dextran) solution to the cells and incubate on ice for 5 minutes.[5]
 - Wash the cells three times with an appropriate buffer (e.g., Tyrode's solution).
- Cell Recovery and Viability Staining:
 - Add complete cell culture medium to initiate membrane resealing and recover the cells in a 37°C, 5% CO₂ incubator for 15-30 minutes.[5]
 - Add a viability dye such as Propidium Iodide (PI) to the cells.
- Analysis:
 - Fluorescence Microscopy: Observe the cells under a fluorescence microscope. The optimal SLO concentration will show a high percentage of cells with intracellular fluorescence from the marker and a low percentage of PI-positive (dead) cells.[5]
 - Flow Cytometry: Quantify the percentage of permeabilized (fluorescent marker-positive) and dead (PI-positive) cells. Aim for >85% permeabilization with <10% cell death.[5][6]

Protocol 2: Intracellular Delivery of Antibodies

This protocol outlines the procedure for delivering a specific antibody into target cells using the optimized SLO concentration.

Materials:

- Cells of interest
- Complete cell culture medium
- DPBS with 1 mM MgCl₂

- Activated **Streptolysin O** (at the pre-determined optimal concentration)
- Antibody of interest (fluorescently labeled or unlabeled)
- Appropriate buffers (e.g., Tyrode's solution)
- Recovery buffer (complete cell culture medium)

Procedure:

- Cell Preparation: Prepare cells as described in Protocol 1.
- SLO Activation: Activate SLO as described in Protocol 1.[5]
- Permeabilization:
 - Wash cells with DPBS.
 - Incubate cells with the optimal concentration of activated SLO in DPBS + 1 mM MgCl₂ for 10 minutes at 37°C.[5]
- Antibody Loading:
 - Wash the cells three times with DPBS + 1 mM MgCl₂ to remove excess SLO.
 - Add the antibody solution (typically 200-600 nM in a suitable buffer like Tyrode's solution) to the cells.[5]
 - Incubate on ice for 5 minutes to allow the antibody to diffuse into the cells.[5]
- Cell Recovery:
 - Discard the antibody solution and wash the cells three times with buffer.
 - Add recovery buffer (complete cell culture medium) and incubate at 37°C, 5% CO₂ for at least 15-30 minutes to allow for membrane resealing.[5]
- Downstream Analysis: The cells are now ready for various downstream applications to assess the localization and function of the delivered antibody.

Protocol 3: Assessment of Intracellular Antibody Delivery and Function

A. Fluorescence Microscopy for Localization

Procedure:

- Perform intracellular antibody delivery using a fluorescently labeled antibody (Protocol 2).
- After the recovery period, wash the cells with PBS.
- Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
- (Optional) Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100) if co-staining for other intracellular targets.
- (Optional) Perform immunostaining for other cellular markers to determine co-localization.
- Mount the coverslips on microscope slides with a mounting medium containing a nuclear stain (e.g., DAPI).
- Image the cells using a fluorescence or confocal microscope to visualize the subcellular localization of the delivered antibody.

B. Flow Cytometry for Quantifying Delivery Efficiency

Procedure:

- Deliver a fluorescently labeled antibody into suspension cells or trypsinized adherent cells (Protocol 2).
- After recovery, wash the cells and resuspend them in FACS buffer (e.g., PBS with 1% BSA).
- Analyze the cells on a flow cytometer to determine the percentage of fluorescently positive cells, indicating successful antibody delivery.^[6]

C. Western Blotting for Target Engagement

This method can be used to determine if the delivered antibody interacts with its intracellular target, potentially leading to changes in the target protein's phosphorylation state or its interaction with other proteins.

Procedure:

- Deliver an unlabeled antibody that is expected to modulate a specific signaling pathway (Protocol 2).
- After an appropriate incubation time to allow for the antibody to engage its target and elicit a cellular response, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of the cell lysates.
- Perform SDS-PAGE to separate the proteins by size.
- Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
- Probe the membrane with a primary antibody that detects the target protein or a downstream marker of the signaling pathway of interest (e.g., a phospho-specific antibody).
- Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.
- Detect the signal to visualize changes in protein levels or post-translational modifications, indicating that the delivered antibody has engaged its target.[7][8]

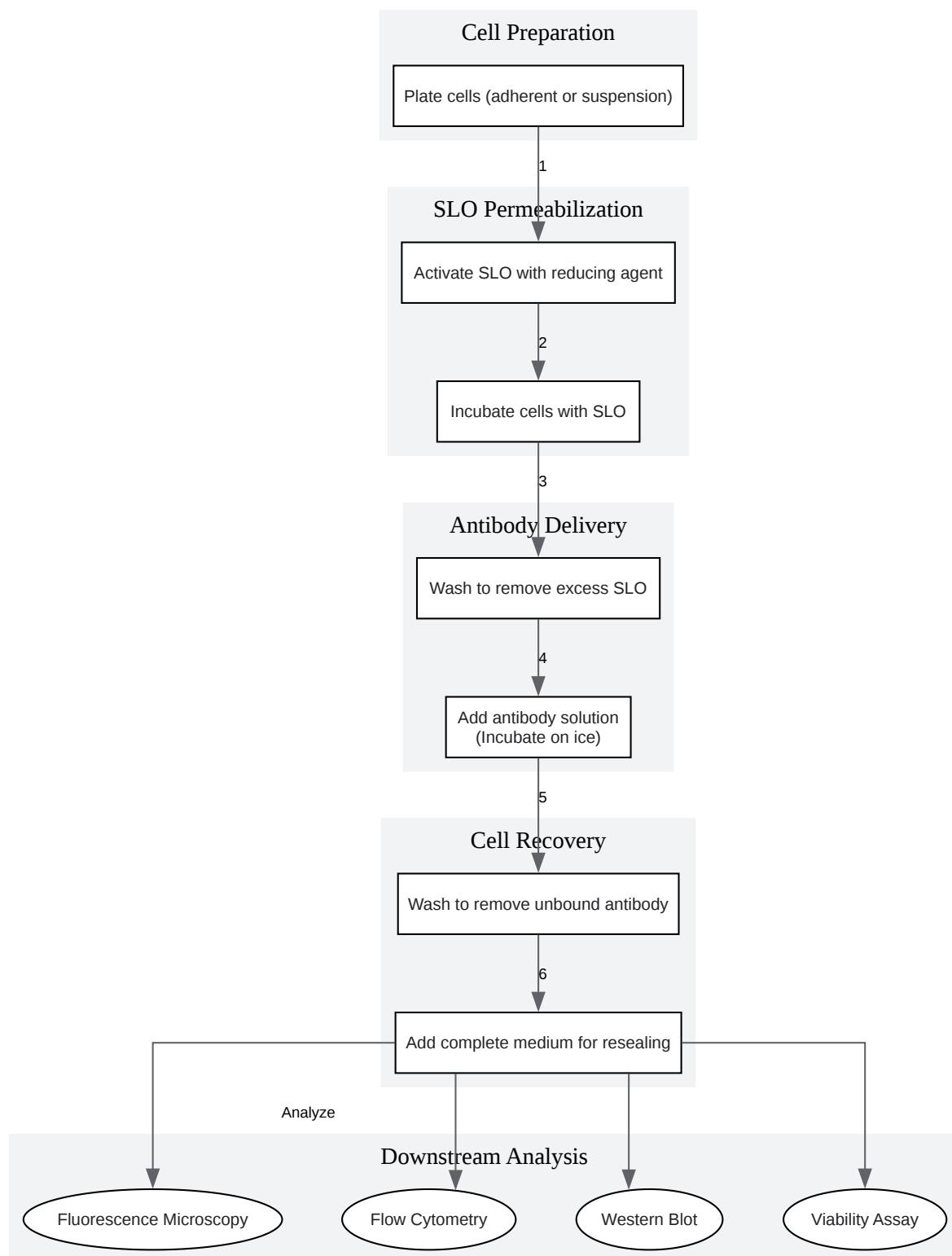
D. Cell Viability Assay (MTT Assay)

Procedure:

- Seed cells in a 96-well plate.
- Perform SLO-mediated antibody delivery (Protocol 2).
- At desired time points after delivery (e.g., 24, 48, 72 hours), add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

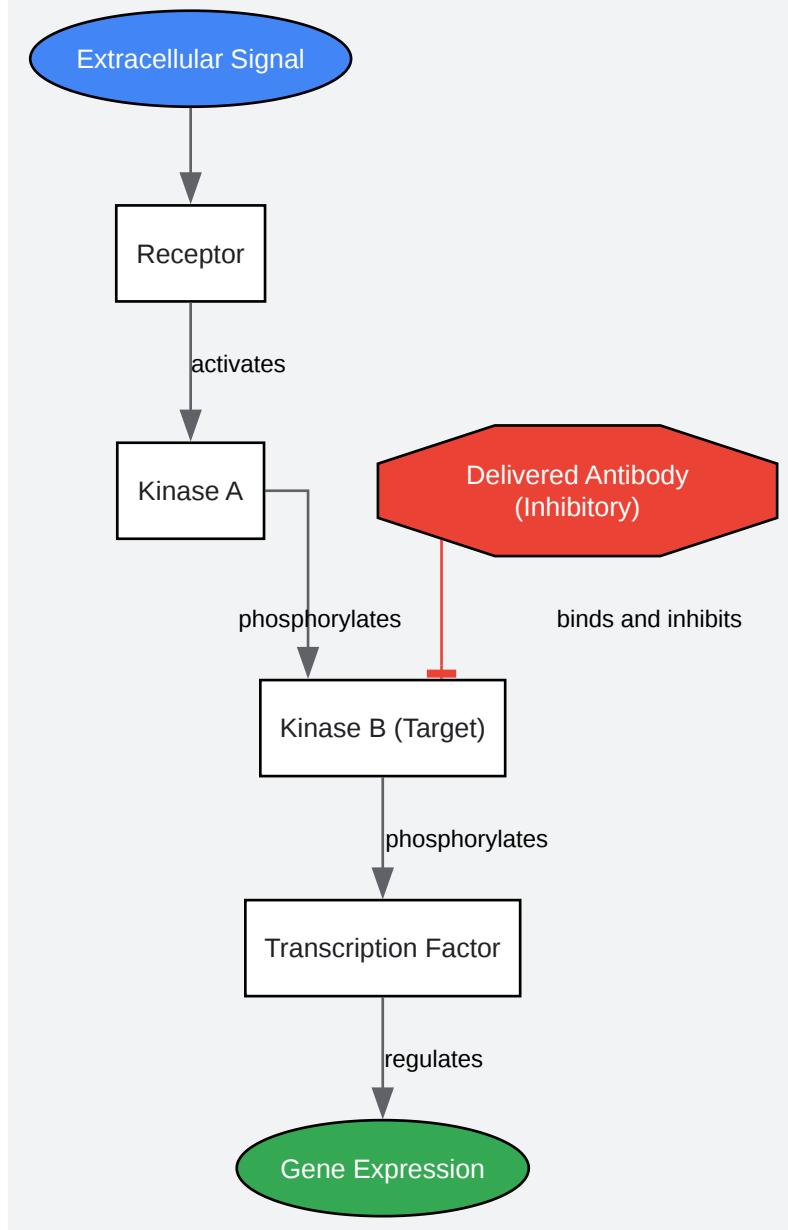
- Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[\[1\]](#)

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for intracellular antibody delivery using **Streptolysin O**.

Example: Inhibition of a Kinase Signaling Pathway

[Click to download full resolution via product page](#)

Caption: Diagram of an antibody inhibiting an intracellular signaling pathway.

Troubleshooting

Problem	Possible Cause	Suggested Solution
Low permeabilization efficiency	SLO concentration is too low.	Increase the SLO concentration in the titration experiment.
Inefficient SLO activation.	Ensure the reducing agent is fresh and the activation is performed correctly.	
Cell density is too high.	Optimize cell seeding density.	
High cell death	SLO concentration is too high.	Decrease the SLO concentration.
Prolonged incubation with SLO.	Reduce the SLO incubation time.	
Incomplete membrane resealing.	Ensure the recovery buffer contains sufficient Ca^{2+} and allow adequate recovery time.	
High background fluorescence (for fluorescent antibodies)	Incomplete removal of unbound antibody.	Increase the number and duration of wash steps after antibody loading.
Non-specific antibody binding.	Include a blocking step or add a non-specific protein (e.g., casein) to the antibody solution.	
No observable effect of the delivered antibody	Insufficient amount of antibody delivered.	Increase the concentration of the antibody during the loading step.
Antibody is not functional.	Ensure the antibody is of high purity and has been stored correctly. Test antibody activity in an in vitro assay if possible.	
Incorrect subcellular localization.	Verify the localization of the delivered antibody using	

fluorescence microscopy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. research.pasteur.fr [research.pasteur.fr]
- 5. Delivery of Fluorescent Probes using Streptolysin O for Fluorescence Microscopy of Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Delivery of membrane impermeable molecules to primary mouse T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western Blot: Technique, Theory, and Trouble Shooting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Western Blot - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Intracellular Antibody Delivery Using Streptolysin O]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1238324#using-streptolysin-o-for-intracellular-delivery-of-antibodies>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com